Tyramide alkyne, also known as alkyne tyramide, is a chemical compound that serves as a clickable substrate for the engineered ascorbate peroxidase 2 (APEX2) in protein and RNA labeling applications. It is particularly notable for its enhanced water solubility and cell wall permeability, which improve labeling efficiency in intact yeast cells. The compound is identified by the CAS number 1694495-59-4 and has gained attention in proteomic studies due to its ability to facilitate high specificity and coverage in mitochondrial protein analysis .
Tyramide alkyne is classified as a chemical probe used in proximity-dependent labeling techniques. It belongs to the broader category of alkyne compounds, which are characterized by the presence of a carbon-carbon triple bond. This compound is synthesized from tyramine and alkyne derivatives, making it a valuable tool in biochemical research, particularly in the fields of molecular biology and biochemistry .
The synthesis of tyramide alkyne involves multiple steps, typically starting with the preparation of an alkyne-phenol derivative. The detailed synthesis process includes:
The synthesis typically yields high purity products, with yields reported at around 81% for tyramide alkyne following purification processes. Characterization methods such as proton nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Tyramide alkyne features a molecular structure that includes a tyramine moiety linked to an alkyne group. The structural formula can be represented as follows:
Tyramide alkyne participates in various chemical reactions primarily through its alkyne functional group. One notable reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for selective tagging of biomolecules.
The mechanism of action for tyramide alkyne involves its role as a substrate for APEX2, where it undergoes oxidation in the presence of hydrogen peroxide to generate reactive species that can covalently bind to nearby biomolecules.
Studies indicate that APEX2-mediated labeling using tyramide alkyne achieves high specificity (up to 94%) and significantly improves coverage compared to traditional substrates like biotin-phenol .
Tyramide alkyne finds extensive use in scientific research, particularly within:
The development of proximity labeling (PL) technologies has progressed through distinct generations, each addressing limitations of prior methodologies. Early protein interaction studies relied heavily on co-immunoprecipitation (Co-IP) and yeast two-hybrid (Y2H) systems. While valuable for detecting stable complexes, these methods proved inadequate for capturing transient interactions, membrane-associated proteins, or spatially restricted interactomes due to their requirement for cell lysis and susceptibility to false positives from non-specific binding [1]. Chemical crosslinking mass spectrometry (XL-MS) emerged to address transient interactions by covalently stabilizing protein complexes before lysis. However, XL-MS introduced analytical complexity in identifying crosslinked peptides and often required impractical reaction conditions [1].
A paradigm shift occurred with the advent of genetically targetable enzymes capable of catalyzing proximity labeling in situ. The DNA adenine methyltransferase identification (DamID) system, pioneered in 2000, demonstrated the feasibility of using enzyme localization to mark proximal genomic regions. While innovative for chromatin mapping, DamID remained restricted to DNA labeling [1]. Breakthroughs in protein-centric PL arrived with horseradish peroxidase (HRP)-mediated tyramide signal amplification (TSA). In TSA, HRP generates reactive tyramide radicals that covalently bind electron-rich amino acids within nanometers of the enzyme. Though initially used for microscopy, researchers recognized TSA’s potential for proteomic applications when coupled with biotin-tyramide [5].
The limitations of HRP (e.g., size, disulfide dependency, and poor cytoplasmic performance) spurred protein engineering efforts. This yielded ascorbate peroxidase (APEX), derived from soybean peroxidase, which functions as a monomer without disulfide bonds or calcium dependency. APEX exhibited superior performance in intracellular environments but displayed modest activity. Directed evolution via yeast display produced APEX2, featuring enhanced catalytic activity, stability in reducing environments, and tolerance to hydrogen peroxide concentrations up to 1 mM. Critically, APEX2 retains reactivity even after fixation, enabling stringent washing to reduce background [2] [5] [6]. Parallelly, biotin ligase-based systems (BioID, TurboID, miniTurbo) were developed utilizing promiscuous biotinylation of lysines. While enabling longer labeling windows without exogenous peroxide, these systems lack the spatial resolution (<20 nm) and rapid kinetics (≤1 minute) achievable with engineered peroxidases like APEX2 [5] [6].
Table 1: Evolution of Key Proximity Labeling Technologies
| Technology | Mechanism | Labeling Radius | Temporal Resolution | Primary Applications | Key Limitations |
|---|---|---|---|---|---|
| Co-IP/Y2H | Affinity purification/Transcriptional reconstitution | N/A | Hours-Days | Stable binary interactions | False positives; Non-physiological conditions |
| XL-MS | Covalent crosslinking | < 30 Å | Seconds-Minutes | Transient interactions | Complex data analysis; Limited in vivo use |
| DamID (2000) | Targeted DNA methylation | ~200 nm | Hours | Chromatin interactions | DNA-specific; Slow kinetics |
| HRP-TSA | Tyramide radical deposition | < 20 nm | Minutes | Cell surface proteomics; Microscopy | Restricted to extracellular/permeabilized samples |
| BioID (2012) | Promiscuous biotin ligation | ~10 nm | 6-24 Hours | Cytoplasmic/nuclear proteomics | Slow labeling; Endogenous biotin interference |
| APEX (2012) | Biotin-phenol radical coupling | < 20 nm | < 1 Minute | Organellar proteomics | Moderate activity; H₂O₂ sensitivity |
| APEX2 (2015) | Enhanced biotin-phenol coupling | < 20 nm | < 1 Minute | Organellar, transient interactions, RNA/DNA mapping | Potential radical diffusion artifacts |
| TurboID (2018) | Engineered promiscuous biotinylation | ~10 nm | 10-30 Minutes | In vivo applications; Weak interactions | Endogenous biotin interference; Slower than APEX2 |
Tyramide alkyne exemplifies the strategic convergence of tyramide chemistry with bioorthogonal handles. Its molecular structure comprises three key elements: (1) a phenol ring enabling single-electron oxidation by peroxidases to generate reactive radicals, (2) a carboxamide linker providing structural flexibility, and (3) a terminal alkyne group (–C≡CH) serving as a bioorthogonal reaction handle. Unlike bulkier biotin conjugates, tyramide alkyne’s compact size (~250-300 Da) minimizes steric interference with enzyme activity or target protein function when delivered into cells. This is critical for efficient labeling penetration in densely packed subcellular compartments like the nuclear lamina or mitochondrial matrix [2] [5].
The alkyne moiety’s primary role is to enable copper-free click chemistry after covalent protein labeling occurs. Following APEX2-mediated radical generation and tyrosine coupling, tyramide alkyne-modified proteins harbor alkyne tags. These tags undergo highly specific cycloaddition reactions with azide-functionalized detection reagents (e.g., fluorophores, affinity handles, or mass tags) via strain-promoted azide-alkyne cycloaddition (SPAAC) or inverse electron-demand Diels-Alder (iEDDA) reactions. SPAAC utilizes strained cyclooctynes (e.g., DBCO) reacting with azides at rates of 0.1–2.0 M⁻¹s⁻¹, while iEDDA between tetrazines and trans-cyclooctenes achieves exceptional kinetics exceeding 10⁴ M⁻¹s⁻¹ [4] [7]. Both reactions proceed efficiently under physiological conditions without cytotoxic copper catalysts, preserving sample integrity [4].
This bioorthogonal functionality confers three major advantages over conventional biotinylated tyramides:
Table 2: Bioorthogonal Reactions Compatible with Tyramide Alkyne
| Reaction Type | Reaction Partners | Rate Constant (M⁻¹s⁻¹) | Key Advantages | Common Detection Payloads |
|---|---|---|---|---|
| SPAAC | Alkyne + Strained Cyclooctyne (e.g., DBCO) | 0.1 – 2.0 | Copper-free; Minimal background; Good cell permeability | Azide-fluorophores (e.g., Alexa Fluor 488-N₃); Azide-biotin |
| iEDDA | Alkyne + Tetrazine (Tz) | 1 – 10⁴ (Tz-dependent) | Fastest bioorthogonal reaction; Fluorogenic options available | Tz-fluorophores; Tz-biotin; Tz-DNA barcodes |
| Copper-Catalyzed (CuAAC) | Alkyne + Azide (+Cu(I)) | 0.1 – 1.0 (without Cu); 10 – 100 (with Cu) | Rapid kinetics; Low reagent cost | Limited to fixed/permeabilized samples due to copper toxicity |
Applications leverage these strengths. For instance, APEX2-mediated labeling with tyramide alkyne in the nuclear lamina followed by iEDDA-based fluorescence imaging revealed spatial organization of RNA processing factors [2]. Similarly, combining tyramide alkyne labeling with SPAAC-based biotin conjugation and streptavidin enrichment enabled proteomic profiling of autophagosome assembly sites in yeast under precise temporal control, capturing transient interactors of Atg8 and Atg9 during autophagosome formation [6].
APEX2-mediated tagging using tyramide alkyne operates through a tightly controlled, rapid enzymatic cascade. The process begins with the targeted expression of a fusion protein wherein APEX2 is genetically fused to a protein of interest (POI) or a specific organelle-targeting sequence (e.g., lamin B1 for the nuclear lamina). Proper fusion design ensures correct subcellular localization without disrupting the POI’s native function or the peroxidase activity [2] [6].
The labeling mechanism involves two critical steps:
Critical factors govern labeling specificity and efficiency:
Table 3: Factors Influencing APEX2-Tyramide Alkyne Labeling Efficiency
| Factor | Optimal Condition | Effect on Labeling | Consequence of Deviation |
|---|---|---|---|
| H₂O₂ Concentration | 0.5 – 1.0 mM | Activates APEX2; Generates radicals efficiently | <0.5 mM: Low signal; >1 mM: Cytotoxicity, non-specific oxidation |
| Labeling Time | 30 – 60 seconds | Balances sufficient labeling and minimal diffusion | <30 sec: Incomplete labeling; >60 sec: Increased background |
| Tyramide Alkyne Concentration | 50 – 500 µM | Saturates enzyme without non-enzymatic oxidation | Low: Reduced signal; High: Increased non-specific background |
| Temperature | 37°C (mammalian); 30°C (yeast) | Matches physiological enzyme activity | Lower: Reduced kinetics; Higher: Potential enzyme denaturation |
| Quenching Agent | 5-10 mM Sodium ascorbate/TCEP | Instantly terminates radical reactions | Inadequate quenching: Increased protein damage/aggregation |
Post-labeling, the covalently attached alkyne groups serve as universal handles for detection or enrichment via bioorthogonal click chemistry. For proteomic identification, cells are lysed under denaturing conditions (e.g., SDS, urea), and alkyne-tagged proteins are conjugated to azide-biotin via SPAAC. Subsequent streptavidin affinity purification isolates labeled proteins, which are then digested and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Computational pipelines distinguish high-confidence proximal interactors from background proteins using metrics such as abundance ratios relative to controls and spectral counts [2] [6].
This approach has illuminated previously inaccessible biological spaces. For example, APEX2-lamin B1 fusion combined with tyramide alkyne labeling mapped dynamic lamina-associated domains (LADs) throughout the cell cycle, revealing short H3K27me3-rich variable LADs [2]. In autophagy research, APEX2 fused to Atg8 or Atg9 enabled minute-scale temporal mapping of phagophore assembly site (PAS) proteomes in yeast under nutrient-rich versus starvation conditions, capturing transient interactors like the acyl-CoA synthetase Faa1 [6].
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